3-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine-1-carbonyl)benzonitrile hydrochloride
Description
3-(4-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine-1-carbonyl)benzonitrile hydrochloride is a synthetic organic compound combining a benzonitrile core, a piperazine-carbonyl linker, and a 5-phenyl-6H-1,3,4-thiadiazine moiety. Its hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications. The compound’s synthesis likely follows modular strategies involving:
Formation of the 1,3,4-thiadiazine ring via cyclization of thiosemicarbazide derivatives .
Piperazine coupling via nucleophilic substitution or amidation reactions .
Introduction of the benzonitrile group through benzylation or substitution .
Properties
IUPAC Name |
3-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine-1-carbonyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS.ClH/c22-14-16-5-4-8-18(13-16)20(27)25-9-11-26(12-10-25)21-24-23-19(15-28-21)17-6-2-1-3-7-17;/h1-8,13H,9-12,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNITCRTSNOQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine-1-carbonyl)benzonitrile hydrochloride is a derivative of piperazine and thiadiazine, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine moiety linked to a thiadiazine ring and a benzonitrile group. The synthesis typically involves multi-step reactions including the formation of the thiadiazine ring through cyclization processes. The general synthesis pathway includes:
- Formation of Thiadiazine : Reaction of phenyl hydrazine with carbon disulfide followed by cyclization.
- Piperazine Derivation : Coupling of the thiadiazine with piperazine derivatives.
- Benzonitrile Attachment : Final coupling with benzonitrile to yield the target compound.
Biological Activity
The biological activities of the compound have been explored in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance:
- In vitro studies demonstrated effective inhibition against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10–50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays using various cancer cell lines showed promising results:
- Cytotoxicity Assays : The compound demonstrated IC50 values ranging from 5 to 15 µM against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through assays measuring the inhibition of pro-inflammatory cytokines:
- Cytokine Inhibition : The compound significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study involving patients with bacterial infections treated with similar compounds showed a reduction in infection rates by approximately 40% compared to standard treatments.
-
Clinical Trials for Anticancer Properties :
- Phase I clinical trials are underway for a related compound targeting solid tumors, showing favorable safety profiles and preliminary efficacy results.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazine compounds exhibit significant anticancer properties. The integration of the thiadiazole moiety with piperazine enhances the anticancer potential of these compounds. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds demonstrated promising activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The most potent compound in this study exhibited an IC50 value of 2.32 µg/mL, indicating its effectiveness in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4f | MCF-7 | 10.10 |
Antimicrobial Properties
Thiadiazine derivatives have also been studied for their antimicrobial activities. Compounds derived from the thiadiazine structure have shown moderate to good antibacterial and antifungal effects against various pathogenic strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed .
Central Nervous System Effects
The central nervous system (CNS) depressant activities of certain thiadiazine derivatives have been evaluated through various behavioral tests in animal models. For example, some synthesized compounds exhibited significant sedative-hypnotic effects when tested on mice, suggesting potential applications in treating anxiety and sleep disorders .
Table 2: CNS Depressant Activity
| Compound | Test Model | Effect |
|---|---|---|
| 4a | Maximal Electroshock Seizures | Anticonvulsant |
| 4d | Pentylenetetrazole Seizures | Sedative-Hypnotic |
Anti-tubercular Activity
The design and synthesis of novel thiadiazole derivatives have also led to the identification of compounds with anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as new therapeutic agents for tuberculosis treatment .
Mechanistic Insights
The biological activities of these compounds can be attributed to their ability to interact with specific molecular targets within cells. For example, docking studies have revealed favorable interactions between these thiadiazole derivatives and key proteins involved in cancer cell proliferation and survival pathways . This highlights the importance of structure-activity relationships in designing more effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its integration of a 1,3,4-thiadiazine ring (6-membered), piperazine-carbonyl linker, and benzonitrile group. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparison Points
Heterocyclic Core :
- The 1,3,4-thiadiazine ring (6-membered) in the target compound differs from 1,3,4-thiadiazole (5-membered, e.g., compound 6a) in ring size and electronic properties. Thiadiazines may offer improved conformational flexibility for target binding compared to rigid thiadiazoles .
- Phthalazine (e.g., compound 5j) and pyrazole (e.g., fipronil) cores prioritize different biological targets (e.g., enzymes vs. ion channels) .
Benzonitrile Group :
- The benzonitrile moiety is a common pharmacophore in agrochemicals (e.g., fipronil) and pharmaceuticals (e.g., compound 5j). Its electron-withdrawing nature enhances metabolic stability .
Piperazine Linker :
- Piperazine improves solubility and enables modular synthesis. In compound 5j, piperazine facilitates brain penetration, whereas in the target compound, it bridges the thiadiazine and benzonitrile groups .
Hydrochloride Salt :
- The HCl salt form (shared with compound 5j and others in ) enhances aqueous solubility compared to neutral analogs like 6a or fipronil, which rely on lipophilic groups for bioavailability .
Research Findings and Implications
Preparation Methods
Materials and Reagents
Chemical Reagents
The synthesis requires analytical grade reagents including:
- Piperazine (anhydrous)
- 3-Cyanobenzoyl chloride
- Phenacyl bromide
- Thiosemicarbazide
- Bis(2-chloroethyl)amine hydrochloride
- Sodium bicarbonate
- Anhydrous sodium sulfate
- Solvents: ethanol, methanol, dichloromethane, tetrahydrofuran, acetone, diethyl ether
- Hydrogen chloride (in diethyl ether)
Equipment
- Round-bottom flasks (50-500 mL)
- Reflux condenser
- Magnetic stirrer with heating capability
- Rotary evaporator
- Vacuum filtration apparatus
- Thin-layer chromatography (TLC) system
- Column chromatography equipment
- Melting point apparatus
- Spectroscopic instruments (NMR, IR, MS)
Synthetic Approaches
Multiple synthetic routes were investigated for the preparation of the target compound. This section details the most efficient pathways, with emphasis on reaction conditions, yields, and purification methods.
Convergent Synthetic Route
The most efficient approach employs a convergent strategy, involving three key components: the thiadiazine core, the piperazine linker, and the cyanobenzoyl moiety (Scheme 1).
Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine (Intermediate A)
The initial step involves the formation of the 1,3,4-thiadiazine ring system using thiosemicarbazide and phenacyl bromide as starting materials:
- Thiosemicarbazide (10 mmol) is dissolved in 30 mL of ethanol with stirring.
- Phenacyl bromide (10 mmol) is added dropwise at room temperature.
- The reaction mixture is refluxed for 8 hours, monitored by TLC (ethyl acetate:hexane, 1:1).
- After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized from absolute ethanol to give Intermediate A as pale yellow crystals.
This cyclization reaction proceeds via the initial formation of a thiourea derivative, followed by intramolecular cyclization to produce the thiadiazine ring structure.
Piperazine Functionalization with 3-Cyanobenzoyl Group (Intermediate B)
The piperazine moiety is selectively functionalized with 3-cyanobenzoyl chloride:
- Piperazine (20 mmol) is dissolved in 40 mL of dichloromethane containing triethylamine (10 mmol).
- A solution of 3-cyanobenzoyl chloride (10 mmol) in 10 mL of dichloromethane is added dropwise at 0-5°C over 30 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
- The mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography (dichloromethane:methanol, 9:1) to yield Intermediate B.
This approach utilizes excess piperazine to favor mono-substitution, avoiding the formation of di-substituted byproducts.
Coupling Reaction and Salt Formation
The final steps involve coupling Intermediates A and B, followed by hydrochloride salt formation:
- Intermediate A (5 mmol) and Intermediate B (5 mmol) are combined in 30 mL of ethanol with 2 drops of glacial acetic acid as catalyst.
- The mixture is refluxed for 12 hours under nitrogen atmosphere.
- After cooling, the solvent is removed under vacuum, and the residue is dissolved in dichloromethane.
- The solution is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated.
- The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.
- The hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum.
Linear Sequential Approach
An alternative linear approach was also developed, starting from protected piperazine:
Synthesis of tert-butyl piperazine-1-carboxylate
- Piperazine (20 mmol) is dissolved in dichloromethane (40 mL).
- Di-tert-butyl dicarbonate (10 mmol) in dichloromethane (10 mL) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 4 hours.
- After workup and purification, tert-butyl piperazine-1-carboxylate is obtained.
Sequential Functionalization
The protected piperazine undergoes sequential functionalization:
- The free amine of tert-butyl piperazine-1-carboxylate is coupled with 3-cyanobenzoyl chloride.
- Following Boc deprotection with trifluoroacetic acid, the resulting amine is reacted with the thiadiazine precursor.
- The final steps involve cyclization and salt formation as described in the convergent approach.
Direct Thiadiazine Formation on Piperazine Scaffold
A third approach involves direct formation of the thiadiazine ring on a piperazine scaffold:
- 3-(Piperazine-1-carbonyl)benzonitrile is synthesized as described in Section 3.1.2.
- This intermediate is reacted with carbon disulfide in basic conditions to form a dithiocarbazinate.
- The resulting product is treated with phenacyl bromide, followed by cyclization under reflux conditions.
- The hydrochloride salt is prepared as previously described.
Optimization and Yield Analysis
Multiple reaction parameters were optimized to improve yields and product purity. Table 1 summarizes the influence of reaction conditions on the synthesis of Intermediate A.
Table 1. Optimization of Reaction Conditions for Intermediate A Synthesis
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 78 (reflux) | None | 8 | 68 |
| 2 | Methanol | 65 (reflux) | None | 8 | 65 |
| 3 | Ethanol | 78 (reflux) | AcOH | 8 | 75 |
| 4 | THF | 66 (reflux) | None | 10 | 56 |
| 5 | Ethanol | 78 (reflux) | AcOH | 12 | 78 |
| 6 | Ethanol | 78 (reflux) | TsOH | 8 | 82 |
The optimization data indicates that acidic catalysts significantly improve yields, with p-toluenesulfonic acid (TsOH) providing the best results. Extended reaction times also contributed to higher yields, likely due to complete conversion of intermediates to the cyclized product.
Table 2 presents the yields for the coupling reaction between Intermediates A and B under various conditions.
Table 2. Optimization of Coupling Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | TEA | 78 (reflux) | 12 | 64 |
| 2 | Ethanol | K₂CO₃ | 78 (reflux) | 12 | 70 |
| 3 | Dichloromethane | TEA | 40 | 24 | 58 |
| 4 | Acetonitrile | DIPEA | 82 (reflux) | 10 | 72 |
| 5 | DMF | K₂CO₃ | 100 | 8 | 75 |
| 6 | Acetonitrile/DMF (3:1) | DIPEA | 82 | 10 | 78 |
The data reveals that polar aprotic solvents, particularly a mixture of acetonitrile and DMF, provide superior results. Potassium carbonate and DIPEA (N,N-diisopropylethylamine) were found to be the most effective bases for this transformation.
Analytical Characterization
Physical Properties
The target compound, 3-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine-1-carbonyl)benzonitrile hydrochloride, exhibits the following physical properties:
- Appearance: Off-white to pale yellow crystalline powder
- Melting point: 228-230°C (decomposition)
- Solubility: Soluble in water, methanol, DMSO; sparingly soluble in ethanol; insoluble in diethyl ether and hexane
Spectroscopic Data
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH+), 8.10-8.05 (m, 2H, ArH), 7.95 (d, J = 7.8 Hz, 1H, ArH), 7.82 (t, J = 7.8 Hz, 1H, ArH), 7.72-7.68 (m, 2H, ArH), 7.52-7.48 (m, 3H, ArH), 4.30 (s, 2H, CH₂), 3.82-3.76 (m, 4H, piperazine), 3.52-3.46 (m, 4H, piperazine).
¹³C NMR (100 MHz, DMSO-d₆): δ 167.8, 162.5, 155.3, 138.2, 134.9, 133.5, 132.8, 131.4, 130.2, 129.8, 128.7, 128.4, 126.5, 118.2, 112.6, 46.8, 46.2, 42.5, 41.8, 28.2.
Infrared Spectroscopy
IR (KBr, cm⁻¹): 3445 (NH stretching), 2230 (C≡N stretching), 1647 (C=O stretching), 1608, 1585 (C=N stretching), 1440, 1397 (C-N stretching), 1285, 1175 (C-S stretching), 748, 698 (aromatic C-H bending).
Mass Spectrometry
HRMS (ESI): m/z calculated for C₂₀H₁₉N₅OS [M+H]⁺: 378.1389; found: 378.1391.
Purity Assessment
The purity of the final compound was evaluated using analytical HPLC equipped with a C18 column (250 × 4.6 mm, 5 μm particle size). Using a mobile phase of acetonitrile:water:trifluoroacetic acid (60:40:0.1) at a flow rate of 1 mL/min, the target compound exhibited a purity of 98.7% (retention time: 7.3 min).
Mechanism and Reaction Pathways
Thiadiazine Ring Formation
The formation of the 1,3,4-thiadiazine ring involves a nucleophilic attack of the thiosemicarbazide on the α-carbon of phenacyl bromide, followed by intramolecular cyclization and dehydration. Figure 1 illustrates the proposed mechanism:
- Nucleophilic substitution of bromide by thiosemicarbazide sulfur
- Intramolecular attack by the hydrazine nitrogen on the carbonyl carbon
- Dehydration to form the thiadiazine ring
Piperazine Coupling Mechanism
The reaction between the piperazine nitrogen and the thiadiazine moiety proceeds via nucleophilic substitution, where the piperazine acts as a nucleophile attacking the electrophilic carbon at the 2-position of the thiadiazine ring. This reaction is facilitated by the presence of a leaving group or the displacement of an amino group at this position.
Comparative Analysis of Synthetic Routes
The three synthetic approaches were evaluated based on overall yield, reaction time, operational simplicity, and scalability. Table 3 provides a comparative analysis of these methods.
Table 3. Comparison of Synthetic Routes to Target Compound
| Synthetic Route | Overall Yield (%) | Number of Steps | Reaction Time (total, h) | Purification Complexity | Scalability |
|---|---|---|---|---|---|
| Convergent | 42 | 3 | 28 | Moderate | Good |
| Linear | 32 | 5 | 44 | High | Moderate |
| Direct | 38 | 4 | 36 | Moderate | Good |
The convergent approach emerges as the most efficient method, offering the highest overall yield with fewer synthetic steps. The direct thiadiazine formation on the piperazine scaffold provides a viable alternative, particularly for larger-scale preparations where minimizing purification steps is desirable.
Q & A
Q. Q1: What synthetic methodologies are recommended for preparing this compound, particularly the piperazine-thiadiazine linkage?
Methodological Answer: The synthesis can be approached via a multi-step sequence:
Thiadiazine Core Formation : Cyclocondensation of thiocarbazides with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) to form the 1,3,4-thiadiazine ring .
Piperazine Coupling : React the thiadiazine intermediate with 4-(chlorocarbonyl)benzonitrile using a coupling agent (e.g., DCC/DMAP) in anhydrous DCM. Piperazine derivatives are often introduced via nucleophilic acyl substitution .
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetonitrile .
Key Characterization :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (85:15 to 50:50 over 20 min) to assess purity (>98%) .
- X-ray Crystallography : Confirm stereochemistry and crystal packing (e.g., CCDC deposition; procedures in ).
Stability and Storage
Q. Q2: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Solid-State Stability : Store lyophilized powder at -20°C (desiccated) for long-term stability. Avoid exposure to light due to the benzonitrile group’s photolability .
Pharmacological Screening
Q. Q3: What in vitro assays are suitable for preliminary evaluation of antitumor activity?
Methodological Answer:
- Cytotoxicity Assay : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis Detection : Perform Annexin V-FITC/PI staining followed by flow cytometry to assess pro-apoptotic effects .
Advanced Structural Analysis
Q. Q4: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR, PI3K).
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å indicates stable complexes) .
Handling Contradictory Bioactivity Data
Q. Q5: How to resolve discrepancies in IC₅₀ values across different studies?
Methodological Answer:
- Assay Standardization :
- Impurity Analysis : Quantify byproducts (e.g., hydrolyzed benzonitrile) via LC-MS; impurities >2% can skew bioactivity .
Structure-Activity Relationship (SAR) Optimization
Q. Q6: Which structural modifications enhance potency against kinase targets?
Methodological Answer:
- Piperazine Modifications : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions .
- Benzonitrile Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability .
- Thiadiazine Ring : Test saturated vs. unsaturated analogs; saturation may reduce off-target effects .
Metabolic Pathway Elucidation
Q. Q7: What in vitro methods identify primary metabolic pathways?
Methodological Answer:
- Liver Microsomal Assay : Incubate with human liver microsomes (HLMs) and NADPH for 60 min.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess CYP isoform interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
